trans-3,4-Dimethylpyrrolidine hydrochloride

Description

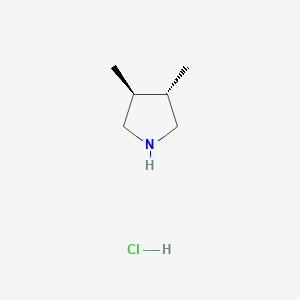

Chemical Structure and Properties trans-3,4-Dimethylpyrrolidine hydrochloride is a bicyclic amine derivative with the molecular formula C₆H₁₄ClN and a molecular weight of 135.63 g/mol (CAS: 1365630-02-9; alternative CAS: 1820569-23-0 noted in some sources) . The compound features a five-membered pyrrolidine ring with methyl groups in the trans-3 and trans-4 positions, stabilized as a hydrochloride salt (95% purity) . It is widely used as a chiral building block in pharmaceutical synthesis, particularly for developing bioactive molecules targeting neurological and metabolic pathways .

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3S,4S)-3,4-dimethylpyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-5-3-7-4-6(5)2;/h5-7H,3-4H2,1-2H3;1H/t5-,6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NENQMVAHTAYJTP-KGZKBUQUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC1C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC[C@H]1C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820569-23-0 | |

| Record name | Pyrrolidine, 3,4-dimethyl-, hydrochloride (1:1), (3S,4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820569-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3,4-Dimethylpyrrolidine hydrochloride typically involves the reaction of 3,4-dimethylpyrrolidine with hydrochloric acid. The process can be carried out under controlled conditions to ensure the formation of the desired trans isomer .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The compound is usually produced in solid form and stored at room temperature .

Chemical Reactions Analysis

Types of Reactions: trans-3,4-Dimethylpyrrolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the pyrrolidine ring is substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted pyrrolidine derivatives .

Scientific Research Applications

Scientific Research Applications

1. Asymmetric Synthesis:

trans-3,4-Dimethylpyrrolidine hydrochloride serves as a chiral auxiliary in asymmetric synthesis. Its ability to create enantiomerically pure compounds is crucial for producing pharmaceuticals that require specific stereochemistry for efficacy. This application is particularly relevant in the synthesis of biologically active molecules .

2. Drug Development:

The compound's chiral properties are exploited in the development of various drugs. For example, it has been utilized in synthesizing compounds that target neurological disorders, such as epilepsy and depression. Research has indicated that derivatives of pyrrolidine can exhibit protective effects against cramp induced by thiosemicarbazide and improve cerebral functions in geriatric patients . Additionally, it has potential applications in treating neurodegenerative disorders and pain management .

3. Industrial Applications:

In industrial settings, this compound is used as an intermediate in the synthesis of fine chemicals and other organic compounds. Its role as a building block for various chemical reactions enhances its utility in producing complex molecules efficiently .

Case Studies

Several studies highlight the effectiveness of this compound in practical applications:

- Synthesis of Codonopsinine: A study demonstrated the total synthesis of codonopsinine using this compound as a key intermediate. The process involved gold-mediated tandem catalysis to construct the pyrrolidine core effectively .

- Neurological Applications: A patent described the use of branched alkyl pyrrolidines for treating conditions like epilepsy and anxiety. The findings support the therapeutic potential of compounds derived from this compound in managing neurological disorders .

Mechanism of Action

The mechanism of action of trans-3,4-Dimethylpyrrolidine hydrochloride involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a stereochemically defined environment during chemical reactions. This ensures the production of enantiomerically pure compounds, which are crucial in many biological and pharmaceutical applications .

Comparison with Similar Compounds

Physicochemical Characteristics

- Appearance : Solid (exact physical state varies with crystalline form).

- Solubility: Highly soluble in polar solvents like water and methanol due to its ionic hydrochloride form.

- Stability : Stable under recommended storage conditions (dry, inert atmosphere) .

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of trans-3,4-dimethylpyrrolidine hydrochloride, highlighting differences in substituents, molecular weight, and applications:

Structural and Functional Differences

In contrast, hydroxyl groups in trans-3,4-dihydroxypyrrolidine HCl increase hydrogen-bonding capacity, enhancing solubility but reducing membrane permeability . Halogenated Derivatives: Bromine in cis-3,4-dibromo-3,4-dimethylpyrrolidine HCl adds significant molecular weight (293.43 g/mol) and may confer electrophilic reactivity, useful in cross-coupling reactions .

Ring Size and Conformation :

- Piperidine vs. Pyrrolidine : trans-3,5-Dimethylpiperidine HCl (six-membered ring) adopts a chair conformation, offering distinct spatial arrangements compared to the envelope conformation of pyrrolidine derivatives. This affects binding to targets like opioid receptors, where ring size modulates activity .

Hydroxylated analogs like trans-3,4-dihydroxypyrrolidine HCl may undergo glucuronidation, similar to nicotine’s 3'-hydroxycotinine pathway .

Biological Activity

Overview

trans-3,4-Dimethylpyrrolidine hydrochloride is a chiral pyrrolidine derivative with the molecular formula C6H14ClN. Its structural characteristics make it an important compound in organic synthesis and biological research. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

- Molecular Formula: C6H14ClN

- Chirality: Exists as a mixture of trans and cis isomers, with the trans isomer being more widely studied.

- Synthesis: Commonly synthesized through asymmetric reactions, utilizing its chiral nature to produce enantiomerically pure compounds.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The compound's chiral center allows it to influence the stereochemistry of the resulting products in asymmetric synthesis. It can form stable complexes with various substrates, making it a valuable tool in stereoselective reactions.

Biological Applications

- Pharmaceutical Development:

- Enzyme Inhibition:

- Cancer Research:

Case Studies

-

Study on Kinase Inhibition:

A study demonstrated that hydroxyl-functionalized pyrrolidine derivatives exhibited selectivity for CK1 in enzyme assays against a panel of 320 different kinases, highlighting the importance of chirality in drug design . -

Anticancer Activity:

Research on cycloplatinated complexes showed that certain pyrrolidine derivatives displayed moderate cytotoxic activity against human tumor cell lines A549 (lung carcinoma) and HeLa (cervix carcinoma), suggesting their potential as anticancer agents .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to related compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| trans-3,4-Dimethylpyrrolidine HCl | Anticancer properties; enzyme inhibition | Interaction with specific kinases |

| cis-3,4-Dimethylpyrrolidine HCl | Less studied; potential for similar uses | Similar mechanisms but different efficacy |

| N-Methylpyrrolidine | Antioxidant; anti-inflammatory | Various mechanisms including radical scavenging |

Q & A

Q. What synthetic methodologies are recommended to achieve high enantiomeric purity in trans-3,4-Dimethylpyrrolidine hydrochloride?

To optimize enantiomeric purity, chiral resolution techniques such as diastereomeric salt formation with optically active acids (e.g., tartaric acid) or chromatography using chiral stationary phases (CSPs) are critical. For example, analogous pyrrolidine derivatives (e.g., trans-3,5-dimethylpiperidine hydrochloride) have been synthesized using enantioselective catalytic hydrogenation or enzymatic resolution . Post-synthesis purification via recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) under controlled temperature gradients can further enhance purity. Confirm stereochemistry using circular dichroism (CD) or single-crystal X-ray diffraction .

Q. How can researchers validate the structural integrity of this compound?

Structural validation requires a combination of spectroscopic and chromatographic methods:

- NMR : Analyze - and -NMR spectra to confirm substituent positions (e.g., trans-3,4 methyl groups) and absence of cis-isomer peaks.

- HPLC-MS : Use reverse-phase HPLC with a C18 column and mass spectrometry to verify molecular weight and detect impurities.

- Elemental Analysis : Match experimental C, H, N, and Cl content to theoretical values (±0.3% tolerance). Reference methods for related compounds, such as enzymatic hydrolysis for derivative analysis , can be adapted.

Q. What are effective strategies to mitigate hygroscopicity in hydrochloride salts of pyrrolidine derivatives?

Hygroscopicity can be minimized by:

- Storing the compound in desiccators with anhydrous silica gel or under inert gas (argon/nitrogen).

- Lyophilization : Freeze-drying the hydrochloride salt to remove residual solvents.

- Coating : Encapsulating the compound in moisture-resistant matrices (e.g., cyclodextrins) for long-term stability. Handling protocols from studies on hygroscopic allylamine hydrochlorides (e.g., ultrasonic ethanol washing and laminar flow drying) are applicable .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reactivity predictions for this compound under varying pH conditions?

Density Functional Theory (DFT) simulations can predict protonation states and nucleophilic sites. For instance:

- At pH < 2 , the pyrrolidine nitrogen is fully protonated, reducing ring strain and favoring SN1 mechanisms.

- At pH 7–9 , partial protonation may lead to unexpected ring-opening reactions. Validate models experimentally via kinetic studies (e.g., monitoring degradation rates via HPLC) and comparing with analogous compounds like trans-4-fluoropyrrolidine derivatives .

Q. What advanced techniques address discrepancies in chiral separation efficiency for this compound?

Contradictions in chiral resolution may arise from column loading capacity or mobile phase composition. Solutions include:

- Dynamic Chromatography : Adjusting temperature and flow rates to enhance enantiomer separation.

- Ion-Pairing Agents : Adding chiral counterions (e.g., camphorsulfonic acid) to improve CSP performance. Reference studies on trans-3,7-dimethyl-2,6-octadien-1-allylamine separation using ion-pair HPLC .

Q. How do substituent positions (3,4 vs. 2,5) influence the stability of dimethylpyrrolidine hydrochlorides in aqueous solutions?

- Steric Effects : 3,4-substituents increase steric hindrance, reducing hydrolysis rates compared to 2,5-isomers.

- Electronic Effects : Electron-donating methyl groups at 3,4 positions stabilize the protonated nitrogen, delaying degradation. Conduct accelerated stability testing (40°C/75% RH for 6 months) and compare with degradation profiles of 2,5-dimethoxyphenethylamine hydrochloride .

Methodological Tables

Q. Table 1: Comparison of Hydrolysis Methods for Pyrrolidine Derivatives

| Method | Conditions | Application | Reference |

|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, 110°C, 24h | Cleavage of amine derivatives | |

| Enzymatic Hydrolysis | β-Glucuronidase, pH 5, 37°C, 18h | Metabolite analysis (e.g., glucuronides) |

Q. Table 2: Analytical Techniques for Stereochemical Validation

| Technique | Parameters | Sensitivity |

|---|---|---|

| X-ray Diffraction | Single-crystal, Cu-Kα radiation | Atomic-level resolution |

| CD Spectroscopy | 190–250 nm, 25°C | Detects minor enantiomeric impurities |

Key Considerations

- Avoid Contaminated Sources : Ensure reagents (e.g., hexatrimethylammonium bromide) are purified via recrystallization or column chromatography before use .

- Data Reproducibility : Replicate experiments across multiple batches to account for variability in hydrochloride salt crystallization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.